molecular formula C15H16BrF3N2O B13936101 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole

Cat. No.: B13936101
M. Wt: 377.20 g/mol
InChI Key: VFRIGNCLCWIPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS: 2044704-81-4) is a brominated indazole derivative featuring a tetrahydro-2H-pyran-2-yl (THP) protecting group, methyl substituents at positions 3 and 6, and a trifluoromethyl group at position 4. Its molecular formula is C₁₃H₁₂BrF₃N₂O, with a molecular weight of 349.15 g/mol . The THP group enhances solubility and stability, making the compound a valuable intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions due to the reactive bromine atom at position 4 . It is typically stored at room temperature in a moisture-free environment .

Properties

Molecular Formula

C15H16BrF3N2O

Molecular Weight

377.20 g/mol

IUPAC Name

4-bromo-3,6-dimethyl-1-(oxan-2-yl)-5-(trifluoromethyl)indazole

InChI

InChI=1S/C15H16BrF3N2O/c1-8-7-10-12(14(16)13(8)15(17,18)19)9(2)20-21(10)11-5-3-4-6-22-11/h7,11H,3-6H2,1-2H3

InChI Key

VFRIGNCLCWIPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. The key synthetic challenges include the selective introduction of the bromine and trifluoromethyl groups onto the indazole ring, installation of methyl groups at the 3 and 6 positions, and the protection or functionalization of the nitrogen atom with the tetrahydro-2H-pyran moiety.

A common synthetic approach includes:

  • Construction of the indazole core with appropriate substitution.
  • Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or using trifluoromethylated starting materials.
  • Palladium-catalyzed coupling reactions to install the bromine substituent and other functional groups.
  • Protection of the indazole nitrogen by reaction with 3,4-dihydro-2H-pyran to form the tetrahydropyranyl (THP) protecting group.

Specific Preparation Steps

Formation of the Indazole Core with Bromine and Trifluoromethyl Substituents

One documented synthesis route starts from 4-bromo-6-(trifluoromethyl)-1H-indazole, which is commercially available or can be prepared via electrophilic bromination and trifluoromethylation of the indazole ring.

Installation of the Tetrahydro-2H-pyran Protecting Group

The nitrogen atom of the indazole is protected by reaction with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH) in tetrahydrofuran (THF) solvent. The reaction is carried out under reflux and inert atmosphere (nitrogen) for approximately 18 hours. The resulting product is the 1-(tetrahydro-2H-pyran-2-yl) derivative of the indazole with good yield (~78%).

Step Reagents/Conditions Yield (%) Notes
Protection of indazole N-atom 3,4-dihydro-2H-pyran, TsOH, THF, reflux, N2 atmosphere, 18 h 78 Purification by silica gel chromatography
Introduction of Methyl Groups at 3 and 6 Positions

Methylation at the 3 and 6 positions of the indazole ring is typically achieved via selective alkylation or by using methyl-substituted starting materials. Specific details on these steps are less frequently reported but are implied in the synthesis of the final compound with the fully substituted indazole ring.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Negishi coupling, are employed to form carbon-carbon bonds and introduce substituents on the indazole ring. These reactions require precise control of reaction conditions including:

  • Catalyst: Pd(dba)2 or PdCl2(dppf)
  • Ligands: XPhos or dppf
  • Solvents: Tetrahydrofuran (THF) or dioxane
  • Temperature: Often elevated, e.g., reflux or microwave heating at 140°C
  • Atmosphere: Inert (nitrogen or argon)

For example, Negishi coupling has been used to attach tetrahydro-2H-pyran substituents to bromo-indazole derivatives with high purity and good yields (up to 90% purity by qNMR and 100% by HPLC).

Reaction Parameter Typical Values
Catalyst Pd(dba)2 (0.05 equiv) or PdCl2(dppf)
Ligand XPhos (0.1 equiv) or dppf
Solvent THF or dioxane
Temperature Reflux or 140°C (microwave)
Reaction Time 45 min to 18 h
Atmosphere Nitrogen or argon

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Key Observations Source
Bromination and trifluoromethylation of indazole Electrophilic substitution reactions (varied) Not specified Starting material preparation
Protection of N-1 with tetrahydro-2H-pyran 3,4-dihydro-2H-pyran, TsOH, THF, reflux, N2, 18 h 78 Purification by chromatography
Palladium-catalyzed coupling (Negishi) Pd(dba)2, XPhos, THF, reflux or microwave, inert atmosphere Up to 90% purity Efficient C-C bond formation, high purity
Methylation at 3,6 positions Alkylation or methyl-substituted precursors Not specified Less detailed in literature

Research Findings and Notes

  • The trifluoromethyl group enhances the compound's electron-withdrawing properties, improving binding affinity in biological contexts.
  • The tetrahydro-2H-pyran group serves as a protective group for the indazole nitrogen, facilitating further functionalization without decomposing the core structure.
  • Palladium-catalyzed coupling reactions are critical for the efficient and selective synthesis of this compound, with Negishi coupling providing a streamlined and automated synthesis approach.
  • Reaction conditions such as solvent choice, temperature, and atmosphere significantly impact yield and purity, necessitating careful optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, indazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Similarity Score Key Differences
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Br (C4), CH₃ (C5), THP (N1) C₁₃H₁₅BrN₂O 311.18 0.88 Replaces CF₃ (C5) with CH₃; impacts lipophilicity and electronic effects.
4-Bromo-5-chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Br (C4), Cl (C5), F (C6), THP (N1) C₁₂H₁₀BrClFN₂O 362.58 N/A Additional halogens (Cl, F) increase electronegativity; alters steric and electronic profiles.
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Br (C6), THP (N1) C₁₁H₁₁BrN₂O 283.12 N/A Lacks methyl and CF₃ groups; simpler structure with lower molecular weight.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Br (C5), I (C3), THP (N1) C₁₂H₁₂BrIN₂O 415.05 N/A Iodine at C3 enhances cross-coupling reactivity compared to bromine.
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-amine NH₂ (C4), CF₃ (C5), THP (N1) C₁₃H₁₄F₃N₃O 297.27 0.69 Bromine replaced with NH₂; alters reactivity (e.g., less suitable for cross-coupling).

Functional and Reactivity Comparisons

Halogen Effects: The bromine atom at position 4 in the target compound enables cross-coupling reactions, similar to 5-bromo-3-iodo-1-THP-indazole . However, iodine in the latter enhances oxidative addition in palladium-catalyzed reactions .

Trifluoromethyl vs. Methyl/Chloro :

  • The CF₃ group in the target compound enhances metabolic stability and electronegativity compared to the methyl group in 4-bromo-5-methyl-1-THP-indazole . This difference is critical in drug design, where CF₃ often improves bioavailability .

THP Protection :

  • All analogues retain the THP group at N1, which improves solubility and prevents undesired side reactions during synthesis .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole?

The synthesis typically involves sequential functionalization of the indazole core. A common strategy includes:

  • Bromination : Selective bromination at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Trifluoromethylation : Introduction of the trifluoromethyl group via copper-mediated cross-coupling or radical trifluoromethylation.
  • Tetrahydro-2H-pyran protection : The 1-position is protected using dihydropyran (DHP) under acidic catalysis (e.g., p-toluenesulfonic acid) to form the tetrahydropyranyl (THP) ether.
  • Methylation : Dimethylation at the 3- and 6-positions using methyl iodide and a strong base (e.g., NaH).
    Purification often employs flash column chromatography (cyclohexane:ethyl acetate gradients) to isolate isomers or intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions (e.g., THP protection at δ ~5.8 ppm for the pyranyl proton) and trifluoromethyl signals (δ ~120 ppm in 19F^{19}F-NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C15H17BrF3N2OC_{15}H_{17}BrF_3N_2O: 401.03 g/mol).
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases.

Q. What are the key challenges in characterizing the regioselectivity of bromination in polyhalogenated indazoles?

Bromination at the 4-position competes with other reactive sites. To mitigate this:

  • Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution (EAS) reactivity.
  • Isotopic Labeling : Track bromine incorporation via 81Br^{81}Br-NMR or X-ray crystallography (e.g., demonstrates bromine positioning in similar heterocycles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethyl and THP groups?

  • Trifluoromethyl Role : Compare analogues with -CF3_3, -CH3_3, and -Cl at the 5-position in receptor-binding assays (e.g., uses tetrazole-based probes to study enzyme active sites) .
  • THP Deprotection : Hydrolyze the THP group under mild acidic conditions (e.g., HCl/THF) to assess the impact of free NH-indazole on potency.
  • In Silico Docking : Map the THP group’s steric effects in ligand-receptor complexes using AutoDock Vina or Schrödinger Suite.

Q. What experimental strategies resolve contradictory data in pharmacological studies (e.g., conflicting IC50_{50}50​ values across assays)?

  • Assay Standardization : Validate receptor-binding assays (e.g., angiotensin II antagonism in ) using positive controls (e.g., losartan) .
  • Solubility Optimization : Address discrepancies due to poor solubility by using co-solvents (e.g., DMSO:PBS mixtures) or prodrug formulations.
  • Metabolic Stability Testing : Use liver microsomes to identify metabolites that may interfere with activity (e.g., THP cleavage in hepatic enzymes).

Q. How can X-ray crystallography elucidate the conformational flexibility of the THP group in solid-state structures?

  • Crystal Growth : Diffraction-quality crystals are obtained via vapor diffusion (e.g., 1:1 ethyl acetate/hexane).
  • Torsion Angle Analysis : Compare THP ring puckering (e.g., chair vs. boat conformations) in related structures ( and highlight similar pyranyl systems) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) stabilizing the THP moiety.

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via LC-MS.
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most indazoles).

Methodological Considerations

Q. How should researchers handle isomerization during synthesis (e.g., THP protection leading to diastereomers)?

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with heptane:isopropanol eluents. reports a 3:1 isomer ratio resolved via silica gel chromatography .
  • Dynamic NMR : Monitor THP ring inversion at low temperatures (−40°C) to assess isomer interconversion rates.

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

  • Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life, volume of distribution, and clearance.
  • Microdialysis : Track brain penetration in murine models if targeting CNS receptors (e.g., ’s angiotensin II studies) .

Q. How can computational tools predict metabolic pathways for the trifluoromethyl group?

  • CYP450 Docking : Use Schrödinger’s CypReact module to identify likely oxidation sites (e.g., -CF3_3 to -COOH).
  • MetaSite Software : Predict Phase I/II metabolism, prioritizing fluorinated metabolites for LC-MS validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.